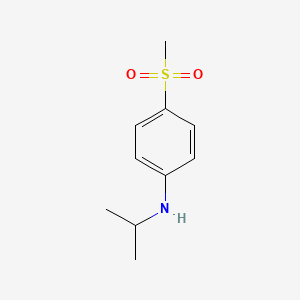

4-methanesulfonyl-N-(propan-2-yl)aniline

Descripción

4-Methanesulfonyl-N-(propan-2-yl)aniline is a secondary amine characterized by a methanesulfonyl (CH₃SO₂) group at the para position of the benzene ring and an isopropyl (propan-2-yl) group attached to the nitrogen atom of the aniline moiety. The methanesulfonyl group is a strong electron-withdrawing substituent, which increases the acidity of the aniline NH proton and enhances the compound's polarity.

Propiedades

IUPAC Name |

4-methylsulfonyl-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-8(2)11-9-4-6-10(7-5-9)14(3,12)13/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWXJIXQZNBHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Laboratory-Scale Synthesis

-

- N-isopropylaniline or aniline

- Methanesulfonyl chloride (MsCl)

- Base such as triethylamine (Et3N) or potassium carbonate (K2CO3)

- Organic solvents like dichloromethane (CH2Cl2) or toluene

-

- Dissolve N-isopropylaniline in an organic solvent under an inert atmosphere.

- Cool the reaction mixture to 0–5 °C to minimize side reactions.

- Slowly add methanesulfonyl chloride dropwise with stirring.

- Add triethylamine or another base to neutralize the HCl formed.

- Stir the mixture at low temperature for 1–2 hours, then allow to warm to room temperature.

- Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Upon completion, quench the reaction with water, extract the organic layer, and dry over anhydrous sodium sulfate.

- Purify the crude product by recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

-

- Maintaining low temperature during sulfonylation reduces side products.

- Using dry solvents and inert atmosphere improves yield and purity.

- Purification by chromatography ensures removal of unreacted starting materials and side products.

Alternative Synthetic Route: N-Alkylation Followed by Sulfonylation

Step 1: N-Alkylation

- Aniline is reacted with isopropyl halides (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

- Reaction conditions typically involve heating at 50–80 °C for several hours.

- The product is N-isopropylaniline.

Step 2: Sulfonylation

- N-isopropylaniline is then sulfonylated with methanesulfonyl chloride as described above.

This two-step approach allows precise control over the substitution pattern and can improve selectivity.

Industrial Production Considerations

- Industrial synthesis employs similar chemistry but on a larger scale.

- Batch reactors or continuous flow systems are used to optimize throughput.

- Reaction parameters such as temperature, reagent stoichiometry, and solvent choice are optimized for maximum yield and minimal waste.

- Purification may involve crystallization or industrial-scale chromatography.

- Automation and in-line monitoring (e.g., HPLC-TOF) improve reproducibility.

Reaction Conditions and Analytical Monitoring

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0–5 °C during sulfonylation | Controls side reactions |

| Solvent | Dichloromethane, toluene, or DMF | Dry solvents preferred |

| Base | Triethylamine, potassium carbonate | Neutralizes HCl byproduct |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization, silica gel chromatography | Ensures high purity |

| Analytical Techniques | TLC, HPLC-TOF, GC-MS, ¹H/¹³C NMR, FTIR | Confirm structure and purity |

Research Findings and Case Studies

- Studies have demonstrated that controlling reaction temperature during sulfonylation enhances selectivity and yield of 4-methanesulfonyl-N-(propan-2-yl)aniline.

- Using triethylamine as the base provides efficient neutralization and prevents over-sulfonylation.

- Column chromatography using silica gel and a hexane/ethyl acetate gradient yields highly pure product suitable for medicinal chemistry applications.

- Analytical characterization by GC-MS confirms the molecular ion peak at m/z 213, consistent with the molecular weight.

- FTIR spectra show characteristic sulfonyl S=O stretching vibrations around 1150–1300 cm⁻¹.

- NMR spectroscopy resolves aromatic protons (δ 6.5–7.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm), confirming substitution patterns.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Sulfonylation | N-isopropylaniline, MsCl | Triethylamine, CH2Cl2, 0–5 °C, 1–2 hours | Simple, one-step sulfonylation | Requires pre-formed N-isopropylaniline |

| N-Alkylation + Sulfonylation | Aniline, isopropyl halide, MsCl | K2CO3 in DMF for alkylation; then MsCl with base for sulfonylation | Better control over substitution | Two-step process, longer time |

| Industrial Batch/Flow Synthesis | Same as above | Optimized temperature, continuous monitoring | High yield, scalable | Requires process optimization |

Análisis De Reacciones Químicas

Types of Reactions

4-Methanesulfonyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the aniline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Methanesulfonyl-N-(propan-2-yl)aniline has been investigated for its potential as a therapeutic agent. Its sulfonamide moiety is known to exhibit antibacterial properties, making it a candidate for developing new antibiotics. Research has shown that compounds with similar structures can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of sulfonamide derivatives, including 4-methanesulfonyl-N-(propan-2-yl)aniline, which demonstrated promising activity against resistant strains of Staphylococcus aureus .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly focusing on carbonic anhydrases and other metalloenzymes. The ability of sulfonamides to interact with the active sites of these enzymes makes them valuable tools in biochemistry.

Case Study:

Research published in Biochemical Pharmacology highlighted the effectiveness of various sulfonamide derivatives, including 4-methanesulfonyl-N-(propan-2-yl)aniline, in inhibiting carbonic anhydrase activity, which is crucial for maintaining acid-base balance in biological systems .

Material Science

In material science, 4-methanesulfonyl-N-(propan-2-yl)aniline has been explored as an intermediate in the synthesis of polymers and specialty materials. Its ability to form stable bonds with various substrates allows it to be used in creating high-performance materials.

Case Study:

A study on polymer composites reported the use of this compound as a coupling agent that enhances the mechanical properties of polymer blends by improving interfacial adhesion .

Mecanismo De Acción

Comparación Con Compuestos Similares

Structural and Electronic Effects

Methanesulfonyl vs. Halogen Substituents

- 2,4-Difluoro-N-(propan-2-yl)aniline (C₉H₁₁F₂N, MW 171.19): Fluorine atoms at the 2- and 4-positions exert electron-withdrawing effects, but these are weaker compared to the methanesulfonyl group. The fluorine substituents increase the compound’s lipophilicity (logP ~2.33) and may enhance membrane permeability in biological systems. However, the absence of a sulfonyl group reduces its hydrogen-bonding capacity and acidity compared to the target compound .

- 3-Bromo-N-(propan-2-yl)aniline (C₉H₁₂BrN, MW 214.11): Bromine acts as a bulky, weakly electron-withdrawing substituent. Its presence may facilitate nucleophilic aromatic substitution reactions, unlike the methanesulfonyl group, which stabilizes negative charge through resonance .

Methanesulfonyl vs. Alkyl/Aryl Substituents

- 4-Decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline (C₁₉H₃₀N₂O₂S, MW 350.52): The long decyl chain increases hydrophobicity (logP >4), while the nitro and methylsulfanyl groups introduce redox-active and steric effects. This compound is less polar than the target molecule, limiting its solubility in aqueous environments .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | logP* | Key Features |

|---|---|---|---|---|

| 4-Methanesulfonyl-N-(propan-2-yl)aniline | C₁₀H₁₅NO₂S | 213.30 | ~1.8 | High polarity due to sulfonyl group; moderate steric hindrance from isopropyl |

| 2-(propan-2-yl)aniline | C₉H₁₃N | 135.21 | 2.33 | Low polarity; no electron-withdrawing groups |

| 2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonyl)phenyl)propanamide | C₂₁H₂₁NO₄S | 383.46 | ~3.0 | Amide and sulfonyl groups enhance crystallinity (m.p. 228–230°C) |

*logP values estimated based on structural analogs .

Actividad Biológica

4-Methanesulfonyl-N-(propan-2-yl)aniline is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-methanesulfonyl-N-(propan-2-yl)aniline can be represented as follows:

- Molecular Formula : C10H15N1O2S

- Molecular Weight : 215.30 g/mol

The presence of the methanesulfonyl group enhances the compound's solubility and interaction with biological targets, which is critical for its pharmacological effects.

The biological activity of 4-methanesulfonyl-N-(propan-2-yl)aniline primarily involves its interaction with various enzymes and receptors in biological systems. It has been shown to inhibit specific enzyme activities, which can lead to a range of biological effects, including anti-inflammatory and anticancer properties.

Enzyme Inhibition

Research indicates that this compound can inhibit the activity of certain enzymes involved in inflammatory pathways. For instance, it has been found to interact with cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. By inhibiting COX activity, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins.

Antimicrobial Properties

Studies have demonstrated that 4-methanesulfonyl-N-(propan-2-yl)aniline exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some tested pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that 4-methanesulfonyl-N-(propan-2-yl)aniline induces apoptosis in cancer cell lines. The IC50 values for several cancer types are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings indicate that the compound may effectively target cancer cells while sparing normal cells, making it a promising candidate for further development.

Case Studies and Research Findings

-

Study on Anti-inflammatory Effects :

A study investigated the anti-inflammatory effects of 4-methanesulfonyl-N-(propan-2-yl)aniline using a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling compared to control groups, suggesting its potential as an anti-inflammatory agent . -

Cytotoxicity Assessment :

An evaluation of cytotoxicity was conducted on various human cell lines. The results indicated that the compound had a selective cytotoxic effect on cancer cells while exhibiting minimal toxicity towards normal fibroblast cells, highlighting its therapeutic potential . -

Pharmacokinetic Studies :

Preliminary pharmacokinetic studies showed favorable absorption and distribution characteristics for 4-methanesulfonyl-N-(propan-2-yl)aniline, with an estimated half-life suitable for therapeutic use. Further studies are needed to fully elucidate its metabolic pathways and excretion profiles .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-methanesulfonyl-N-(propan-2-yl)aniline, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sulfonation of N-isopropylaniline derivatives or nucleophilic substitution of 4-haloanilines with methanesulfonyl groups. For example, alkylation of aniline intermediates with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the N-isopropyl moiety, followed by sulfonation using methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Optimization includes:

- Temperature control : Maintaining 0–5°C during sulfonation minimizes side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

- Monitoring : Thin-layer chromatography (TLC) or HPLC-TOF can track reaction progress .

Basic: Which analytical techniques are critical for characterizing 4-methanesulfonyl-N-(propan-2-yl)aniline, and what parameters ensure accuracy?

Answer:

- GC-MS : Use electron ionization (EI) at 70 eV to fragment the molecule; monitor for key ions (e.g., m/z 213 for the molecular ion [M⁺]) .

- FTIR-ATR : Identify sulfonyl (S=O stretching at ~1150–1300 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹) .

- HPLC-TOF : Employ a C18 column with a methanol/water mobile phase (0.1% formic acid) for precise mass determination (Δppm < 1.0) .

- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.5–7.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) .

Advanced: How can discrepancies between experimental NMR data and computational predictions (e.g., DFT) be systematically addressed?

Answer:

- Verify purity : Confirm sample homogeneity via HPLC (>98% purity) to rule out solvent or impurity artifacts .

- Solvent effects : Compare experimental shifts in deuterated solvents (e.g., DMSO vs. CDCl₃) with DFT simulations using implicit solvent models (e.g., PCM) .

- Conformational analysis : Use molecular dynamics (MD) to assess rotational barriers of the methanesulfonyl group, which may alter chemical shifts .

- Cross-validation : Correlate with X-ray crystallography data (e.g., SHELXL-refined structures) to validate bond lengths and angles .

Advanced: What crystallization strategies are recommended to obtain high-quality single crystals for X-ray diffraction studies?

Answer:

- Solvent selection : Use mixed solvents (e.g., ethanol/dichloromethane) for vapor diffusion to slow nucleation.

- Temperature gradients : Gradually cool from 40°C to 4°C over 48 hours to promote ordered packing .

- Seeding : Introduce microcrystals from prior batches to guide growth.

- Refinement : Process data with SHELXL (SHELX suite), focusing on anisotropic displacement parameters (ADPs) and twin-law detection for twinned crystals .

Safety: What precautions are essential for handling 4-methanesulfonyl-N-(propan-2-yl)aniline in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of airborne particles; monitor airborne concentrations with GC-MS .

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation .

- Spill management : Absorb with silica gel and dispose as hazardous waste (CAS-specific regulations apply) .

Advanced: How can researchers mitigate challenges in quantifying trace impurities or polymorphs of this compound?

Answer:

- HPLC-DAD/ELSD : Use a gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities; validate with spiked standards .

- PXRD : Compare experimental diffractograms with simulated patterns (Mercury software) to identify polymorphs .

- Thermogravimetric analysis (TGA) : Detect hydrate formation by monitoring weight loss at 100–150°C .

Basic: What computational tools are suitable for predicting the physicochemical properties of 4-methanesulfonyl-N-(propan-2-yl)aniline?

Answer:

- LogP prediction : Use ChemAxon or ACD/Labs to estimate partition coefficients (experimental validation via shake-flask method recommended) .

- pKa estimation : Employ MarvinSketch (ΔpKa ± 0.5 accuracy) to predict sulfonyl group acidity (~1.5–2.5) .

- Molecular docking : AutoDock Vina can model interactions with biological targets (e.g., enzyme active sites) .

Advanced: How can synthetic byproducts or degradation products be identified and characterized?

Answer:

- LC-MS/MS : Use collision-induced dissociation (CID) to fragment byproducts and compare with spectral libraries .

- Isotopic labeling : Synthesize ¹³C/²H analogs to trace degradation pathways (e.g., sulfonyl group hydrolysis) .

- Kinetic studies : Monitor stability under stress conditions (heat, UV light) via accelerated stability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.